

Application Notes and Protocols: DSPE-PEG1000-YIGSR Conjugation to a Therapeutic Agent

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Compound of Interest

Compound Name: DSPE-PEG1000-YIGSR

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These application notes provide a comprehensive overview and detailed protocols for the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-1000] (DSPE-PEG1000) with the YIGSR peptide (Tyr-Ile-Gly-Ser-Arg). This conjugate is a valuable tool for targeted drug delivery, leveraging the cell-adhesive properties of the YIGSR peptide to direct therapeutic agents to cells expressing the 67 kDa laminin receptor.[1][2]

The YIGSR peptide, a sequence derived from the β1 chain of laminin, is known to interact with the high-affinity 67 kDa laminin receptor, influencing cell adhesion, spreading, and signaling.[3] [4] By incorporating this peptide into drug delivery systems, researchers can enhance the targeting of therapeutics to specific cell types, potentially increasing efficacy and reducing off-target effects. DSPE-PEG1000 serves as a biocompatible and biodegradable lipid-polymer conjugate that can be incorporated into various nanocarrier formulations, such as liposomes and micelles, to prolong circulation time and improve stability.[5][6]

This document outlines the necessary materials, step-by-step protocols for conjugation and characterization, and provides insights into the signaling pathways involved.

Quantitative Data Summary



The following tables summarize key quantitative data related to the synthesis and characterization of peptide-conjugated DSPE-PEG, providing a reference for expected outcomes.

Table 1: Exemplar Molecular Weight Analysis of DSPE-PEG-Peptide Conjugates

Compound	Expected Molecular Weight (Da)	Observed Molecular Weight (MALDI-TOF MS) (Da)	Reference
DSPE-PEG2000- Maleimide	~2900-3000	~2922.79	[7]
DSPE-PEG-RGD Conjugate	~3700-3800	~3741.69	[7]
DSPE-PEG1000- Maleimide	~1700-1800	1479.87 ± 44n	[8]
DSPE-PEG1000-TAT Conjugate	~3200-3300	3221.85 ± 44n	[8]

Note: The molecular weight of DSPE-PEG can vary depending on the polydispersity of the PEG chain. The 'n' in the observed molecular weight for DSPE-PEG1000-Maleimide and its TAT conjugate represents the number of ethylene glycol repeat units.

Table 2: Characterization of Nanoparticles Functionalized with DSPE-PEG-Peptide



Nanoparticle Formulation	Mean Particle Size (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Reference
Liposomes	100 - 200	< 0.2	Variable	[9]
Cubosomes	150 - 250	< 0.2	Variable	[9]
Hexosomes	150 - 250	< 0.2	Variable	[9]
Lipid Polymeric Nanoparticles (LPNs)	141.2 ± 3.1 to 183.8 ± 1.0	Not Specified	Not Specified	[10]

Experimental Protocols

This section provides detailed protocols for the conjugation of DSPE-PEG1000 to the YIGSR peptide and the characterization of the resulting conjugate.

Conjugation of YIGSR Peptide to DSPE-PEG1000-Maleimide

This protocol describes a common method for conjugating a cysteine-containing YIGSR peptide to DSPE-PEG1000-Maleimide via a thiol-maleimide Michael addition reaction.

Materials:

- DSPE-PEG1000-Maleimide
- Custom-synthesized YIGSR peptide with a C-terminal or N-terminal cysteine residue (Cys-YIGSR or YIGSR-Cys)
- Dimethylsulfoxide (DMSO)
- Phosphate Buffered Saline (PBS), pH 7.0-7.4
- Reaction vessel (e.g., glass vial)
- Stirring equipment (e.g., magnetic stirrer and stir bar)



Nitrogen gas (optional)

Protocol:

- Dissolve DSPE-PEG1000-Maleimide: Dissolve the DSPE-PEG1000-Maleimide in DMSO to a final concentration of 10-20 mg/mL.
- Dissolve YIGSR-Cys Peptide: Dissolve the cysteine-containing YIGSR peptide in PBS (pH 7.0-7.4) to a final concentration of 5-10 mg/mL.
- Reaction Setup: In a clean reaction vessel, add the dissolved YIGSR-Cys peptide solution.
- Initiate Conjugation: While gently stirring, add the dissolved DSPE-PEG1000-Maleimide solution to the peptide solution. A typical molar ratio of DSPE-PEG-Maleimide to peptide is 3:1 to 5:1 to ensure complete reaction of the peptide.[11]
- Reaction Conditions: Allow the reaction to proceed for 4-24 hours at room temperature with continuous stirring.[12] For oxygen-sensitive reactions, the vessel can be purged with nitrogen gas.
- Monitoring the Reaction (Optional): The progress of the conjugation can be monitored using
 Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[13]
- Purification: Purify the DSPE-PEG1000-YIGSR conjugate from unreacted starting materials
 using dialysis against deionized water or size exclusion chromatography.
- Lyophilization: Lyophilize the purified conjugate to obtain a stable powder for storage.
- Storage: Store the lyophilized DSPE-PEG1000-YIGSR at -20°C or -80°C for long-term stability.[2]

Characterization of DSPE-PEG1000-YIGSR Conjugate

2.2.1. Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is used to confirm the successful conjugation by observing the mass shift between the starting DSPE-PEG1000-Maleimide and the final **DSPE-PEG1000-YIGSR** product.[10][12]



Protocol:

- Prepare a stock solution of the DSPE-PEG1000-YIGSR conjugate in an appropriate solvent (e.g., water or methanol).
- Mix the sample solution with a suitable MALDI matrix (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).
- Spot the mixture onto the MALDI target plate and allow it to air dry.
- Acquire the mass spectrum in the appropriate mass range to detect both the unconjugated lipid and the final conjugate.

2.2.2. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can be used to assess the purity of the conjugate and to quantify the conjugation efficiency.[14]

Protocol:

- Dissolve the DSPE-PEG1000-YIGSR conjugate in the mobile phase.
- Inject the sample onto a C8 or C18 reversed-phase column.
- Elute the sample using a gradient of an organic solvent (e.g., acetonitrile) and water, both containing a modifier like trifluoroacetic acid (TFA) or formic acid.
- Monitor the elution profile using a UV detector (at a wavelength where the peptide absorbs, e.g., 220 nm or 280 nm) and/or an evaporative light scattering detector (ELSD) for the lipid component.[14]
- The appearance of a new peak with a different retention time compared to the starting materials indicates the formation of the conjugate.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the conjugate by identifying characteristic peaks of both the DSPE-PEG and the YIGSR peptide.[8][15]

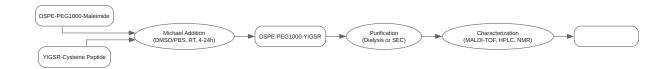


Protocol:

- Dissolve the lyophilized **DSPE-PEG1000-YIGSR** conjugate in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
- Acquire the ¹H NMR spectrum.
- Analyze the spectrum for the presence of characteristic signals from the fatty acid chains of DSPE, the ethylene glycol repeats of PEG, and the amino acid residues of the YIGSR peptide.

Visualizations

DSPE-PEG1000-YIGSR Conjugation Workflow

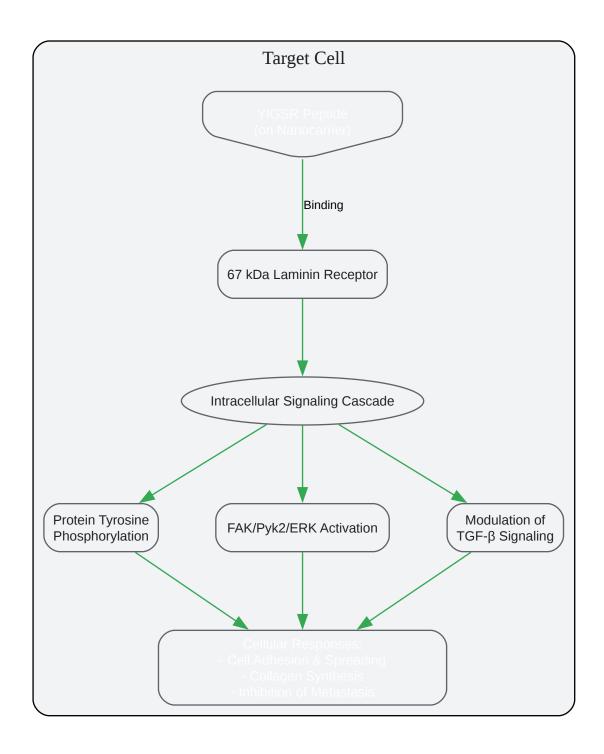


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Caption: Workflow for the conjugation of YIGSR peptide to DSPE-PEG1000-Maleimide.

YIGSR Signaling Pathway





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Caption: Simplified signaling pathway initiated by YIGSR peptide binding.

The binding of the YIGSR peptide to the 67 kDa laminin receptor can trigger intracellular signaling cascades.[16] One notable pathway involves the induction of protein tyrosine phosphorylation of several proteins.[16] Furthermore, YIGSR has been shown to enhance



collagen synthesis through the activation of Focal Adhesion Kinase (FAK), Proline-rich tyrosine kinase 2 (Pyk2), and Extracellular signal-regulated kinase (ERK).[17] Additionally, YIGSR can modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, which plays a role in various cellular processes, including proliferation and differentiation.[4][18] These signaling events ultimately lead to various cellular responses, including enhanced cell adhesion and spreading, increased collagen production, and in the context of cancer, inhibition of metastasis. [2][3][17]

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